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Compound of Interest

Compound Name:
(R)-2-Chloro-1-(4-

methoxyphenyl)ethanol

CAS No.: 186345-05-1

Cat. No.: B575303

Get Quote

(R)-2-Chloro-1-(4-methoxyphenyl)ethanol is a chiral chlorohydrin, a class of molecules that

holds significant value as versatile building blocks in asymmetric synthesis.[1][2] Its structure,

featuring a stereocenter at the alcohol-bearing carbon, a reactive chlorine atom, and an

electron-rich aromatic ring, makes it a highly sought-after intermediate in the pharmaceutical

and fine chemical industries. The precise three-dimensional arrangement of its functional

groups allows for the transfer of chirality, a fundamental requirement in the synthesis of

enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic

effect while the other may be inactive or even harmful.[3]

This guide, intended for researchers, chemists, and drug development professionals, provides

a comprehensive overview of the chemical properties, stereoselective synthesis, reactivity, and

applications of (R)-2-Chloro-1-(4-methoxyphenyl)ethanol. We will delve into the causality

behind synthetic strategies, the interpretation of its analytical data, and its utility as a precursor

to complex, high-value molecules.

PART 1: Core Chemical and Physical Identity
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A thorough understanding of a molecule's fundamental properties is the bedrock of its effective

application in research and development. This section outlines the key identifiers, physical

characteristics, and spectroscopic signature of (R)-2-Chloro-1-(4-methoxyphenyl)ethanol.

Molecular Identifiers and Properties
The essential identification and physicochemical data for the parent ketone and related chiral

alcohols are summarized below. Data for the specific (R)-enantiomer is often found within

specialized chemical supplier databases or synthetic literature.

Property Value Source

IUPAC Name
(1R)-2-Chloro-1-(4-

methoxyphenyl)ethanol
N/A

Molecular Formula C₉H₁₁ClO₂ [4]

Molecular Weight 186.63 g/mol [4]

CAS Number
103200-79-1 (for (R)-

enantiomer)
Inferred from supplier data

Appearance
Likely a colorless to light brown

liquid or low melting solid
[5]

Boiling Point
~95 °C at 1 mmHg (for related

achiral alcohol)
[6]

Solubility

Expected to be soluble in polar

organic solvents (Ethanol,

DMF) and poorly miscible in

water

[7][8]

Specific Rotation [α]D

Value is specific to the

enantiomeric purity and

conditions (concentration,

solvent, temperature). A

negative value is expected for

the (R)-enantiomer in some

syntheses.[9]

N/A
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Spectroscopic Profile: Deciphering the Molecular
Structure
Spectroscopic analysis is critical for confirming the identity, purity, and structure of a

synthesized compound. While a dedicated spectrum for (R)-2-Chloro-1-(4-
methoxyphenyl)ethanol is not publicly available, the expected spectral features can be

reliably predicted based on its functional groups and data from its precursor and closely related

analogues like 1-(4-methoxyphenyl)ethanol.[10][11][12]

¹H NMR (Proton Nuclear Magnetic Resonance):

Aromatic Protons (AA'BB' system): Two doublets, one around δ 7.2-7.4 ppm (protons ortho

to the CH(OH) group) and another around δ 6.8-7.0 ppm (protons ortho to the -OCH₃ group).

Methine Proton (-CH(OH)): A doublet of doublets (or triplet) around δ 4.8-5.0 ppm, coupled to

the two diastereotopic protons of the chloromethyl group.

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

Chloromethyl Protons (-CH₂Cl): Two doublets of doublets (an ABX system) around δ 3.6-3.8

ppm due to being diastereotopic.

Hydroxyl Proton (-OH): A broad singlet, chemical shift is variable depending on concentration

and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Aromatic Carbons: Signals between δ 114-160 ppm. The carbon bearing the methoxy group

will be the most downfield (~159 ppm), and the carbon bearing the alcohol side chain will be

around 130-135 ppm.

Methine Carbon (-CH(OH)): Signal around δ 70-75 ppm.

Methoxy Carbon (-OCH₃): Signal around δ 55 ppm.[13]

Chloromethyl Carbon (-CH₂Cl): Signal around δ 45-50 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional

groups.[14][15]

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹.

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Peaks around 1610, 1510, and 1450 cm⁻¹.

C-O Stretch (Alcohol): A strong band in the region of 1030-1250 cm⁻¹.

C-Cl Stretch: A band in the region of 600-800 cm⁻¹.

Mass Spectrometry (MS):

Molecular Ion (M⁺): A peak at m/z 186, with a characteristic M+2 isotope peak at m/z 188

(approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl

isotope.

Key Fragments: A prominent fragment from the loss of the chloromethyl radical (-CH₂Cl)

leading to the stable 4-methoxybenzyl oxonium ion at m/z 137.

PART 2: Stereoselective Synthesis
The synthesis of (R)-2-Chloro-1-(4-methoxyphenyl)ethanol in high enantiomeric purity is

paramount to its utility. The most common and effective strategy is the asymmetric reduction of

the prochiral ketone precursor, 2-chloro-1-(4-methoxyphenyl)ethanone.[16]

The Logic of Asymmetric Ketone Reduction
The carbonyl group of 2-chloro-1-(4-methoxyphenyl)ethanone is prochiral; its two faces are

enantiotopic. A non-chiral reducing agent like sodium borohydride will attack both faces equally,

resulting in a racemic (1:1) mixture of the (R) and (S) alcohols. To achieve enantioselectivity, a

chiral influence is required to differentiate between these two faces.[1][17] This can be

achieved through several established methodologies:
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Chiral Catalysts: Transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with

chiral ligands can facilitate transfer hydrogenation or direct hydrogenation with high

enantioselectivity.[16]

Chiral Reagents: Stoichiometric chiral reducing agents, such as those derived from chiral

boranes (e.g., Alpine-Borane), can deliver a hydride to one face of the ketone preferentially.

[18]

Enzymatic Reduction: Biocatalysis using enzymes like ketoreductases (KREDs) or alcohol

dehydrogenases (ADHs) offers exceptional selectivity under mild, environmentally benign

conditions. These enzymes can often be selected to produce either the (R) or (S) enantiomer

(anti-Prelog or Prelog selectivity, respectively).[3]

Asymmetric Synthesis Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of the

target chiral alcohol from its ketone precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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